
TAK-915
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TAK-915 is a Highly Potent, Selective, and Brain-Penetrating Phosphodiesterase 2A Inhibitor for the Treatment of Cognitive Disorders. This compound showed PDE2A IC50: 0.61 nM; PDE selectivity: 4100 X (vs PDE1A); TPSA: 102; MDR` ratio: 0.87. this compound demonstrates an appropriate combination of potency, PDE selectivity, and favorable pharmacokinetic (PK) properties, including brain penetration. Oral administration of this compound demonstrated significant elevation of 3′,5′-cyclic guanosine monophosphate (cGMP) levels in mouse brains and improved cognitive performance in a novel object recognition task inrats. This compound was advanced into human clinical trials.
Actividad Biológica
TAK-915 is a selective phosphodiesterase 2A (PDE2A) inhibitor that has garnered attention for its potential therapeutic applications, particularly in cognitive impairments associated with schizophrenia and aging. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on cognitive functions, and relevant research findings.
PDE2A is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers involved in various signaling pathways in the brain. By inhibiting PDE2A, this compound increases levels of cAMP and cGMP, which can enhance neurotransmission and improve cognitive functions. This mechanism is particularly relevant in conditions characterized by glutamatergic dysfunction, such as schizophrenia and age-related cognitive decline .
Cognitive Enhancement in Schizophrenia Models
In a study examining the effects of this compound on cognitive impairments induced by NMDA receptor antagonism, it was found that oral administration at doses of 3 and 10 mg/kg significantly increased cGMP levels in the frontal cortex, hippocampus, and striatum of rats. Notably, this compound improved episodic memory deficits in a passive avoidance test and working memory deficits in a radial arm maze test . The results indicated that while this compound did not exhibit antipsychotic-like activity, it effectively ameliorated cognitive deficits associated with schizophrenia.
Study | Dose (mg/kg) | Effects |
---|---|---|
MK-801 Induced Memory Deficits | 3, 10 | Significant attenuation of deficits |
Radial Arm Maze Test | 10 | Improved working memory |
Social Interaction Test | 10 | Prevented social withdrawal |
Age-Related Cognitive Decline
This compound has also shown promise in addressing cognitive decline associated with aging. In aged rats, repeated administration of this compound significantly reduced escape latency in the Morris water maze task, indicating improved spatial learning. Additionally, it attenuated scopolamine-induced memory deficits in a novel object recognition task . These findings suggest that PDE2A inhibition may serve as a viable strategy for enhancing cognitive functions in elderly populations.
Cognitive Task | Outcome | Significance |
---|---|---|
Morris Water Maze | Reduced escape latency | Improved spatial learning |
Novel Object Recognition | Attenuated memory deficits | Enhanced memory retention |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Schizophrenia : In a preclinical model using rats exposed to MK-801, this compound demonstrated significant improvements in cognitive performance without inducing hyperlocomotion or other antipsychotic-like effects. This suggests that this compound could be beneficial for patients with schizophrenia who experience cognitive deficits but do not respond well to traditional antipsychotics .
- Dementia : In studies focusing on aging populations, this compound was shown to improve attentional performance in middle-aged rats with cognitive impairments. This suggests its potential applicability in treating age-related dementia .
Safety Profile and Pharmacokinetics
This compound has been evaluated for its safety profile alongside its pharmacokinetic properties. The compound is noted for its brain penetrance and favorable pharmacokinetics, which are critical for achieving therapeutic concentrations within the central nervous system . Early clinical trials indicate that this compound is well-tolerated at therapeutic doses with manageable side effects.
Propiedades
IUPAC Name |
N-[(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-methoxyethyl]-7-methoxy-2-oxo-1,3-dihydropyrido[2,3-b]pyrazine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F4N4O5/c1-30-9-14(10-3-4-15(12(20)5-10)32-19(21,22)23)26-18(29)27-8-16(28)25-13-6-11(31-2)7-24-17(13)27/h3-7,14H,8-9H2,1-2H3,(H,25,28)(H,26,29)/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJSRXUQLSPAOI-CQSZACIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC(=C(C=C1)OC(F)(F)F)F)NC(=O)N2CC(=O)NC3=C2N=CC(=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](C1=CC(=C(C=C1)OC(F)(F)F)F)NC(=O)N2CC(=O)NC3=C2N=CC(=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F4N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1476727-50-0 |
Source
|
Record name | TAK-915 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1476727500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAK-915 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M4DME62Y9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.